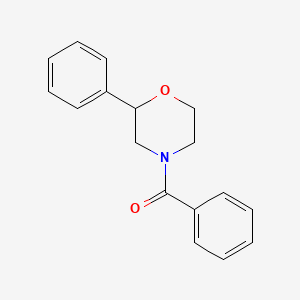
Phenyl(2-phenylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-phenylmorpholino)methanone is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a phenyl group attached to a morpholino ring, which is further connected to another phenyl group through a methanone linkage
作用機序
Target of Action
Similar compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of monoacylglycerol lipase (magl), a therapeutic target for many pathologies .
Mode of Action
Based on the structural similarity to other phenylmorpholine derivatives, it can be hypothesized that phenyl(2-phenylmorpholino)methanone may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Phenylpropanoids, a class of compounds structurally related to this compound, are known to be involved in a wide range of secondary metabolites derived from the aromatic amino acid phenylalanine .
Pharmacokinetics
The physicochemical properties such as molecular weight, lipophilicity, and solubility can influence its bioavailability .
Result of Action
Similar compounds have shown antimicrobial activity and cytotoxicity .
生化学分析
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenylmorpholino)methanone typically involves the reaction of benzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product. The general reaction scheme can be represented as follows:
C6H5COCl+C4H9NO→C6H5CON(C4H8O)+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Phenyl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Phenyl(2-phenylmorpholino)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Phenyl(2-phenylmorpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Phenylmorpholine: A simpler analog with similar structural features but lacking the additional phenyl group.
Phenmetrazine: A stimulant drug with a similar morpholine ring structure.
Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone: Another compound with a phenyl group attached to a different heterocyclic ring.
Uniqueness
Phenyl(2-phenylmorpholino)methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual phenyl groups and morpholino ring make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
phenyl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXHDAMTKMYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)
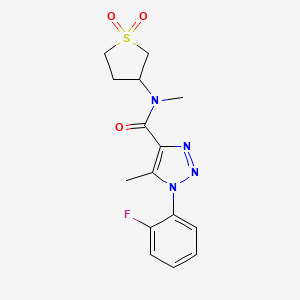
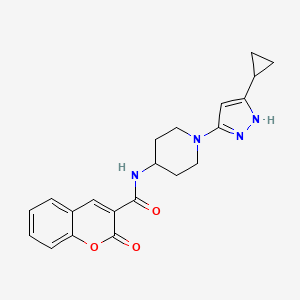
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide](/img/structure/B2599249.png)
![(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2599250.png)

![1,3-dimethyl-7-(4-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)

![N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2599255.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
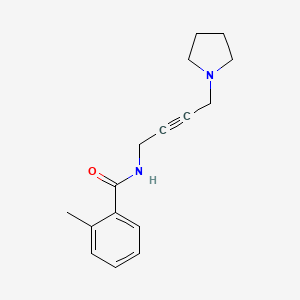
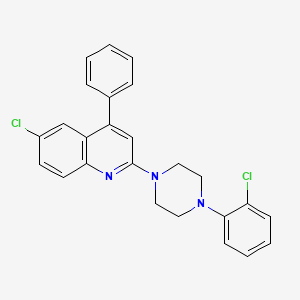
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2599265.png)
